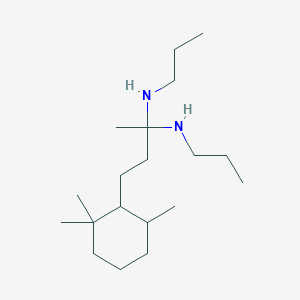
N~2~,N'~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with three methyl groups and a butane backbone with two propyl groups attached to nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the butane backbone The cyclohexyl ring is often synthesized through a series of cyclization reactions, while the butane backbone can be prepared through alkylation reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature and pressure to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones, while reduction may result in the formation of amines.
Applications De Recherche Scientifique
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N2,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and resulting in various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,6-Trimethylcyclohexyl)butan-2-one: A structurally similar compound with a ketone functional group.
2-Butanone, 4-(2,2,6-trimethylcyclohexyl): Another similar compound with a different functional group arrangement.
Uniqueness
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89951-06-4 |
|---|---|
Formule moléculaire |
C19H40N2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-N,2-N'-dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C19H40N2/c1-7-14-20-19(6,21-15-8-2)13-11-17-16(3)10-9-12-18(17,4)5/h16-17,20-21H,7-15H2,1-6H3 |
Clé InChI |
LXVLHMVLEXLKKS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)(CCC1C(CCCC1(C)C)C)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
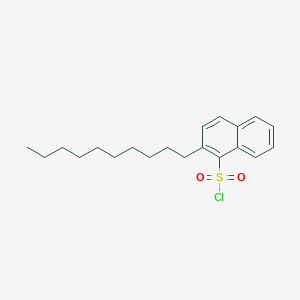
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

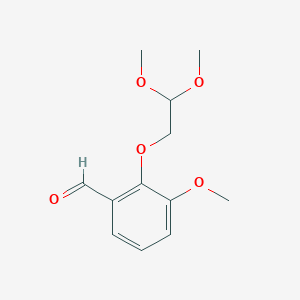

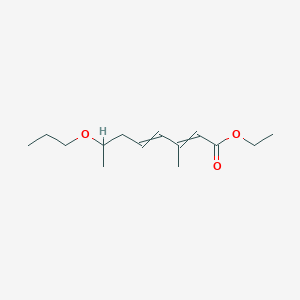



![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
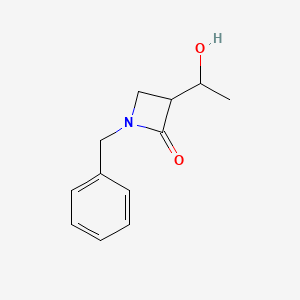
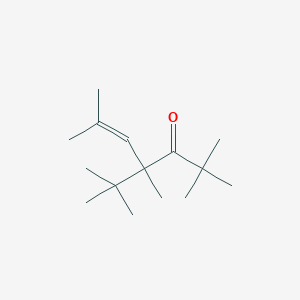
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
